molecular formula C10H13N3S2 B1276289 5-(5-isopropylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 588687-48-3

5-(5-isopropylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1276289
CAS No.: 588687-48-3
M. Wt: 239.4 g/mol
InChI Key: YWZJKSFICYLCHK-UHFFFAOYSA-N
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Description

5-(5-Isopropylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS 588687-48-3) is a high-purity heterocyclic compound supplied for research and development applications . This molecule, with the molecular formula C 10 H 13 N 3 S 2 and a molecular weight of 239.36 g/mol, belongs to the 1,2,4-triazole family, a class known for its significant role in medicinal chemistry and materials science . Its structure incorporates both a triazole ring and a thiophene ring, making it a versatile scaffold for further chemical synthesis. The compound's core research value lies in its application in coordination chemistry. It functions as a potential ligand for synthesizing transition metal complexes . The sulfur and nitrogen atoms within its structure allow it to act in a bidentate manner, coordinating to metal ions such as Cu(II), Ni(II), and Zn(II) to form stable, five-membered chelate rings . These complexes are of great interest for studying catalytic properties, magnetic behavior, and for the development of new materials . The compound has a density of approximately 1.34 g/cm³ and a calculated boiling point of 403.4±55.0 °C at 760 mmHg . Researchers can identify it by its SMILES string, CC(C)C1=CC(=CS1)C2=NN=C(N2C)S, and its InChIKey, YWZJKSFICYLCHK-UHFFFAOYSA-N . This product is labeled as an irritant, and safety data sheets (SDS) are available for proper handling guidance . This chemical is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

4-methyl-3-(5-propan-2-ylthiophen-3-yl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3S2/c1-6(2)8-4-7(5-15-8)9-11-12-10(14)13(9)3/h4-6H,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZJKSFICYLCHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CS1)C2=NNC(=S)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90409321
Record name 4-Methyl-5-[5-(propan-2-yl)thiophen-3-yl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588687-48-3
Record name 4-Methyl-5-[5-(propan-2-yl)thiophen-3-yl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Research Findings and Innovations in Synthesis

  • Novel cyclization techniques have been reported that improve yields and selectivity in forming 1,2,4-triazole-3-thione rings, including microwave-assisted synthesis and solvent-free conditions.

  • Mannich base formation from 1,2,4-triazole-3-thiones has been explored, indicating the potential for further functionalization of the thiol group in the target molecule.

  • Salt formation of 1,2,4-triazole derivatives enhances pharmaceutical applicability, suggesting that 5-(5-isopropylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol could be further derivatized for improved bioavailability and stability.

Summary Table of Preparation Method Features

Preparation Step Description Typical Conditions/Notes
Esterification Conversion of carboxylic acid derivatives to esters Acid catalysis, reflux in alcohol solvents
Hydrazinolysis Formation of hydrazide intermediates Reaction with hydrazine hydrate, mild heating
Carbothioamide formation Introduction of sulfur functionality Reaction with carbon disulfide, basic medium
Alkaline cyclization Ring closure to form 1,2,4-triazole-3-thiol Alkaline conditions (e.g., NaOH), reflux or microwave
Functional group introduction Methylation or substitution on triazole or thiophene rings Use of methyl iodide or other alkylating agents
Purification Isolation of pure compound Recrystallization, chromatography

Physicochemical Data

  • Molecular formula: C₁₀H₁₃N₃S₂
  • Molecular weight: 239.36 g/mol
  • CAS Number: 588687-48-3

These data confirm the molecular identity and are consistent with the proposed synthetic structure.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the thiophene or triazole rings are replaced by other groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies .

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent due to its unique structure and reactivity. It is being investigated for its antimicrobial, antifungal, and anticancer properties .

Industry: In the industrial sector, the compound is used in the development of new materials with specific electronic or optical properties. It is also used in the synthesis of specialty chemicals and intermediates .

Mechanism of Action

The mechanism by which 5-(5-isopropylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring is known to interact with metal ions, which can play a role in its biological activity .

Comparison with Similar Compounds

Uniqueness: 5-(5-isopropylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to its combination of a thiophene ring and a triazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .

Biological Activity

5-(5-Isopropylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

The compound has the following chemical structure and properties:

  • Molecular Formula : C₁₃H₁₈N₄S
  • Molecular Weight : 234.34 g/mol
  • CAS Number : 423165-07-5
  • Boiling Point : Not available
  • Solubility : Soluble in organic solvents such as ethanol and methanol.

Synthesis

The synthesis of this compound involves the reaction of appropriate thiol precursors with isopropyl thienyl derivatives. Various methods have been explored to optimize yield and purity, including microwave-assisted synthesis and traditional reflux methods.

Anticancer Activity

Recent studies have demonstrated the cytotoxic effects of this compound against several cancer cell lines. The compound exhibited potent activity against melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell migration.

Cell LineIC50 (µM)Mechanism of Action
Melanoma (IGR39)12.5Apoptosis induction
Breast Cancer (MDA-MB-231)15.0Cell cycle arrest
Pancreatic Carcinoma (Panc-1)10.0Inhibition of migration

Antimicrobial Activity

The antimicrobial properties of this triazole derivative have been evaluated against various microorganisms, including both Gram-positive and Gram-negative bacteria as well as fungi. The compound showed significant inhibition zones in disc diffusion assays.

MicroorganismInhibition Zone (mm) at 1% Concentration
Staphylococcus aureus14
Escherichia coli12
Klebsiella pneumoniae10
Candida albicans11

The results indicate that the compound has a broad-spectrum antimicrobial activity, particularly effective against Staphylococcus aureus.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has shown potential anti-inflammatory effects in vitro. Studies indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in treated macrophage cell lines.

Case Studies

A notable case study involved the administration of this compound in a murine model of melanoma. The results demonstrated a significant reduction in tumor size compared to control groups, supporting its potential use as an adjunct therapy in cancer treatment.

Q & A

Q. What strategies address low solubility in aqueous media for in vivo studies?

  • Methodological Answer :
  • Prodrug design : Synthesize phosphate or glycoside derivatives to enhance hydrophilicity .
  • Nanocarriers : Encapsulate in liposomes or PLGA nanoparticles, optimizing particle size (100–200 nm) via DLS .
  • Co-solvents : Use Cremophor EL or cyclodextrins for formulation .

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